2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that belongs to the class of cinnolines This compound is characterized by its unique structure, which includes a piperidine ring and a cinnoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-benzoylpiperidine with appropriate reagents to introduce the cinnoline moiety. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride or lithium diisopropylamide to introduce different substituents on the piperidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one
- 1-(1-Benzoylpiperidin-4-yl)methanamine derivatives
- 2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one
Uniqueness
Compared to similar compounds, 2-[(1-Benzoylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one stands out due to its unique structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(1-benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20-14-18-8-4-5-9-19(18)22-24(20)15-16-10-12-23(13-11-16)21(26)17-6-2-1-3-7-17/h1-3,6-7,14,16H,4-5,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIKNRAJNCKLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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